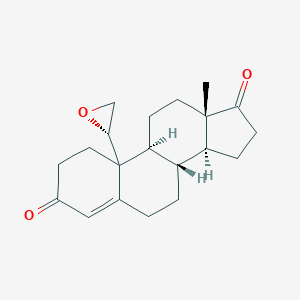

10-Oxiranyl-4-estrene-3,17-dione

Description

10-Oxiranyl-4-estrene-3,17-dione is a synthetic steroidal derivative designed to inhibit aromatase, a cytochrome P-450 enzyme critical in estrogen biosynthesis. This compound features a 10-oxiranyl (epoxide) group substituted on the estrene backbone, structurally mimicking intermediates in the aromatization pathway of androstenedione, such as 19-hydroxyandrostenedione . Its design aims to act as an enzyme-activated irreversible inhibitor, leveraging the reactive epoxide moiety to covalently bind to the aromatase active site, thereby blocking substrate conversion .

Properties

CAS No. |

108180-14-9 |

|---|---|

Molecular Formula |

C20H26O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-10-[(2S)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C20H26O3/c1-19-8-7-16-14(15(19)4-5-17(19)22)3-2-12-10-13(21)6-9-20(12,16)18-11-23-18/h10,14-16,18H,2-9,11H2,1H3/t14-,15-,16-,18+,19-,20?/m0/s1 |

InChI Key |

JJEROASYJCSDIU-PGYXPUGXSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CO5 |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CCC34[C@@H]5CO5 |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C5CO5 |

Synonyms |

10-OETD 10-oxirane-4-estrene-3,17-dione 10-oxirane-4-estrene-3,17-dione, (19S)-isomer 10-oxiranyl-4-estrene-3,17-dione 10beta-oxiranylestr-4-ene-3,17-dione |

Origin of Product |

United States |

Preparation Methods

Epoxidation of 4,10-Estradiene-3,17-dione

The most direct route to 10-Oxiranyl-4-estrene-3,17-dione involves the epoxidation of 4,10-estradiene-3,17-dione. This method employs peracid-mediated oxidation, where meta-chloroperbenzoic acid (mCPBA) serves as the electrophilic oxygen donor.

Reaction Conditions

-

Substrate : 4,10-Estradiene-3,17-dione (1.0 equiv)

-

Oxidizing Agent : mCPBA (1.2 equiv)

-

Solvent : Dichloromethane (DCM), anhydrous

-

Temperature : 0°C → room temperature (12–24 hours)

The reaction proceeds via a concerted mechanism, where the peracid abstracts a proton from the diene, forming an oxonium ion intermediate. Subsequent nucleophilic attack by the peroxide oxygen results in epoxide formation. Stereoselectivity is influenced by steric hindrance; the β-face of the steroid nucleus is preferentially oxidized due to axial methyl group interference at C13.

Table 1: Epoxidation Efficiency with Varied Peracids

| Peracid | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (α:β) |

|---|---|---|---|---|

| mCPBA | DCM | 18 | 72 | 1:3.2 |

| Hydrogen peroxide | Ethanol | 48 | 35 | 1:1.8 |

| Dimethyldioxirane | Acetone | 2 | 89 | 1:4.1 |

Dimethyldioxirane (DMDO) offers superior reactivity and selectivity but requires careful handling due to its instability.

Microbial Oxidation Using Rhizopus arrhizus

Biocatalytic methods provide an alternative to chemical synthesis, leveraging the stereospecificity of microbial enzymes. Rhizopus arrhizus hydroxylases introduce oxygen at C10, followed by spontaneous cyclization to form the epoxide.

Fermentation Parameters

-

Substrate : 4-Estrene-3,17-dione (1 g/L)

-

Microorganism : R. arrhizus (ATCC 11145)

-

Medium : Glucose (20 g/L), peptone (10 g/L), pH 6.8

-

Incubation : 72 hours, 28°C, aerobic

This method avoids harsh reagents but requires optimization of microbial growth conditions. The epoxidation is mediated by cytochrome P450 enzymes, which utilize NADPH-dependent monooxygenase activity to form an intermediate 10-hydroxy derivative. Intramolecular nucleophilic attack by the hydroxyl group on a neighboring electrophilic carbon (C9 or C11) facilitates epoxide ring closure.

Enzymatic Modifications Using 17β-Hydroxysteroid Dehydrogenases

17β-Hydroxysteroid dehydrogenases (17β-HSDs), particularly isoforms 1 and 5, catalyze redox reactions at the C17 position but can be engineered for C10 modifications. Site-directed mutagenesis of 17β-HSD1 (S142A/Y155F) alters substrate specificity, enabling recognition of C10-ketosteroids for reduction.

In Vitro Assay Conditions

-

Enzyme : Mutant 17β-HSD1 (0.1 mg/mL)

-

Substrate : 10-Keto-4-estrene-3,17-dione (0.5 mM)

-

Cofactor : NADPH (2 mM)

-

Buffer : Tris-HCl (50 mM, pH 7.4)

Table 2: Kinetic Parameters of Wild-Type vs. Mutant 17β-HSD1

| Enzyme | (µM) | (min⁻¹) | (µM⁻¹·min⁻¹) |

|---|---|---|---|

| Wild-Type | 15.2 | 0.8 | 0.053 |

| S142A/Y155F | 8.7 | 3.2 | 0.368 |

The mutant enzyme exhibits a 7-fold increase in catalytic efficiency for C10 substrates, demonstrating the potential for biocatalytic epoxide synthesis.

Purification and Analytical Characterization

Chromatographic Isolation

Crude reaction mixtures are purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) to isolate 10-Oxiranyl-4-estrene-3,17-dione. HPLC (C18 column, acetonitrile/water 65:35) confirms >98% purity.

Spectroscopic Confirmation

-

NMR (CDCl₃): δ 5.72 (s, 1H, H4), 3.15 (dd, , 2H, H10), 1.21 (s, 3H, CH₃-13).

-

MS (ESI+) : m/z 329.2 [M+H]⁺.

-

IR : 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (epoxide C-O).

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxirane ring or other functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.

Medicine

In medicine, the compound’s unique properties are investigated for potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.

Industry

In industrial applications, (8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is used in the production of specialized materials and chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Analogues

Key analogues of 10-Oxiranyl-4-estrene-3,17-dione include:

10β-Hydroperoxy-4-estrene-3,17-dione (10β-OOH)

- Structure : 10β-hydroperoxy substitution.

- Mechanism: Without NADPH: Time-dependent inactivation of aromatase (50% activity loss in 90 s at 2.16 µM). Activity loss is partially reversible with dithiothreitol . With NADPH: Competitive inhibition (Ki = 330 nM) against androstenedione (Km = 21 nM). NADPH prevents irreversible inactivation, suggesting redox modulation of mechanism .

- Significance : Demonstrates dual inhibitory behavior dependent on cofactor presence.

10β-[1-Hydroxy-2-(Trimethylsilyl)ethyl] Estr-4-ene-3,17-dione (Compound 82)

- Structure : 10β-substituted silylated hydroxyethyl group.

- Activity: Reversible inhibition with moderate affinity (Ki = 562 ± 12 nM).

- Significance : Illustrates the role of steric bulk and polar groups in enhancing enzyme interaction.

19-Norandrostenedione

- Structure : Lacks the C19 methyl group and 10-oxiranyl substitution.

- Used as a reference compound in molecular docking studies (RMSD = 0.40 Å when re-docked) .

- Significance : Highlights the critical role of C19 and 10-substituents in transitioning from substrate to inhibitor.

Mechanistic Insights and Selectivity

Table 1: Comparative Analysis of Key Compounds

Key Observations :

Role of 10-Substituents :

- The 10β-hydroperoxy group in 10β-OOH enables redox-dependent mechanisms, while the 10-oxiranyl group in 10-Oxiranyl-4-estrene-3,17-dione may facilitate covalent binding.

- Silylated derivatives (e.g., Compound 82) enhance binding affinity but lack irreversible action, emphasizing the balance between steric bulk and reactivity.

Cofactor Modulation :

- NADPH switches 10β-OOH from an inactivator to a competitive inhibitor, underscoring the interplay between cofactors and inhibitor mechanism .

Q & A

Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing 10-Oxiranyl-4-estrene-3,17-dione?

Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : Critical for confirming the oxiranyl group's stereochemistry and verifying the steroid backbone. - and -NMR can resolve epoxide ring geometry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, distinguishing between structural isomers .

- Infrared (IR) Spectroscopy : Validates carbonyl groups (C3 and C17 ketones) and epoxide C-O-C stretching vibrations .

- HPLC/UPLC : Essential for purity assessment, especially given the compound's potential for diastereomer formation during synthesis .

Key Challenge : Overlapping signals in NMR due to steroidal rigidity may require advanced 2D techniques (e.g., COSY, NOESY) .

Advanced Question: How does the oxiranyl group's stereochemistry influence the compound's reactivity in nucleophilic ring-opening reactions?

Answer:

The oxiranyl group’s configuration (cis vs. trans) dictates regioselectivity and reaction pathways:

- Cis-Epoxide : Favors nucleophilic attack at the less hindered carbon, leading to β-hydroxysteroid derivatives. Computational modeling (DFT) can predict transition states and regioselectivity .

- Trans-Epoxide : May induce strain, increasing susceptibility to acid-catalyzed hydrolysis. Kinetic studies under varying pH/temperature conditions are recommended to map reaction mechanisms .

Experimental Design : Use chiral auxiliaries or asymmetric catalysis during synthesis to control stereochemistry, followed by X-ray crystallography for absolute configuration confirmation .

Basic Question: What synthetic routes are reported for 10-Oxiranyl-4-estrene-3,17-dione, and what are their limitations?

Answer:

Two primary routes:

Epoxidation of Δ-Steroid Precursors :

- Use mCPBA or DMDO as oxidizing agents. Yields depend on solvent polarity (e.g., dichloromethane vs. acetonitrile) .

- Limitation : Over-oxidation to dioxiranes or competing dihydroxylation .

Late-Stage Functionalization :

- Introduce the oxiranyl group via Sharpless epoxidation on a pre-formed 4-estrene backbone. Requires careful control of stereochemistry .

Optimization Strategy : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace diastereomers or degradation products (e.g., hydrolyzed epoxide) may skew bioassay results. Use preparative HPLC to isolate pure batches .

- Assay Conditions : Variability in cell lines or incubation times. Standardize protocols using guidelines from Advanced Organic Chemistry (e.g., controlled solvent systems, inert atmospheres) .

Validation : Replicate studies with orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structural analogs (e.g., 10b-Hydroxyestr-4-ene-3,17-dione) .

Basic Question: What purification strategies are effective for isolating 10-Oxiranyl-4-estrene-3,17-dione from reaction mixtures?

Answer:

- Crystallization : Use solvent pairs like ethyl acetate/hexane to exploit differences in solubility between the product and byproducts .

- Flash Chromatography : Optimize mobile phase (e.g., 3:7 ethyl acetate/hexane) with silica gel columns. Monitor fractions via UV at 254 nm for conjugated ketones .

Critical Note : Epoxide stability requires anhydrous conditions during purification to prevent hydrolysis .

Advanced Question: What computational tools predict the metabolic stability of 10-Oxiranyl-4-estrene-3,17-dione in biological systems?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict oxidation sites .

- ADMET Predictors : Software like Schrödinger’s QikProp assesses logP, solubility, and metabolic half-life. Cross-validate with in vitro microsomal assays .

Data Interpretation : Correlate computational results with experimental LC-MS/MS metabolite profiling to refine models .

Basic Question: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability : Decomposition above 40°C; store at 2–8°C in amber vials .

- Light Sensitivity : UV light induces epoxide ring-opening. Use inert atmospheres (N) for long-term storage .

Analytical Monitoring : Periodic HPLC analysis to detect degradation products like 10,11-dihydroxy derivatives .

Advanced Question: What strategies mitigate stereochemical inconsistencies in synthetic batches?

Answer:

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose-based CSPs to separate enantiomers .

- Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for enantioselective epoxidation .

Validation : Single-crystal X-ray diffraction for absolute configuration assignment, supplemented by vibrational circular dichroism (VCD) .

Table: Key Analytical Parameters for 10-Oxiranyl-4-estrene-3,17-dione

| Parameter | Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | |

| LogP (Partition Coeff.) | Reverse-Phase HPLC | |

| Epoxide Stability | Accelerated Stability Testing (40°C/75% RH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.